Lariciresinol 4-O-beta-D-glucopyranoside

Anti-influenza Mechanism of Action NF-κB Pathway

Lariciresinol 4-O-β-D-glucopyranoside addresses the critical need for host-directed influenza therapeutics that suppress NF-κB-driven cytokine storm without inducing viral resistance-a key limitation of direct antivirals like oseltamivir. • Dual-mode: Inhibits influenza A virus-induced CPE while blocking NF-κB-mediated IL-6, TNF-α, and IL-8 production (37-55% TNF-α inhibition at 25 µg/mL). • Unique genomic signature: Upregulates six telomere-associated genes in infected A549 cells-absent in aglycone and pinoresinol glucoside. • Glycosylation-verified activity confirmed by head-to-head RAW264.7 macrophage data. Supplied ≥98% (HPLC); -20°C storage; shipped with ice pack; global delivery available.

Molecular Formula C26H34O11
Molecular Weight 522.5 g/mol
Cat. No. B12087694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLariciresinol 4-O-beta-D-glucopyranoside
Molecular FormulaC26H34O11
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3
InChIKeyGAYKAIAESJROGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lariciresinol 4-O-beta-D-glucopyranoside: Baseline Identity and Procurement Profile


Lariciresinol 4-O-beta-D-glucopyranoside (CAS 143663-00-7) is a naturally occurring lignan glycoside, specifically the 4-O-β-D-glucopyranosyl derivative of the dibenzylbutyrolactol lignan lariciresinol. It belongs to a prominent class of phenylpropanoid dimers widely distributed in medicinal plants such as Isatis indigotica, Coptis japonica, and Clematis species [1]. The compound is characterized by a molecular formula of C26H34O11 and a molecular weight of 522.54 g/mol, and it is structurally defined by a β-D-glucose moiety ether-linked to the 4-position of the lariciresinol aglycone core [2]. This glycosylation confers distinct physicochemical properties—including increased aqueous solubility and altered metabolic stability—that directly affect its utility in both in vitro biological assays and in vivo pharmacokinetic studies, and which differentiate it from its aglycone and other closely related lignan glycosides like pinoresinol glucoside [3].

Why Lariciresinol 4-O-beta-D-glucopyranoside Cannot Be Replaced by Generic Lignan Analogs


Substituting lariciresinol 4-O-beta-D-glucopyranoside with other lignan glycosides (e.g., pinoresinol diglucoside, secoisolariciresinol diglucoside) or its own aglycone (lariciresinol) is scientifically unsound due to its unique dual-mode antiviral mechanism that combines direct suppression of influenza A virus-induced cytopathic effect with NF-κB pathway-specific anti-inflammatory activity, a profile not observed for the aglycone alone [1]. In head-to-head studies on anti-inflammatory lignans, lariciresinol glycoside exhibits a distinct inhibitory range on TNF-α production (37–55% at 25 µg/mL) that is quantitatively and qualitatively different from the stronger TNF-α suppression by pinoresinol or the lymphocyte proliferation suppression by syringaresinol glycoside, confirming that each lignan glycoside modulates inflammatory cell responses through non-overlapping pharmacodynamic profiles [2]. Additionally, the 4-O-β-D-glucopyranoside moiety is critical for the compound's observed neuroprotective and antiviral transcriptomic signatures—including the unique upregulation of six telomere-associated genes—which are absent in the unconjugated lariciresinol scaffold [3].

Quantitative Differentiation Guide: Lariciresinol 4-O-beta-D-glucopyranoside vs. Closest Analogs


Anti-Influenza A Virus Activity: NF-κB Inhibition Without Blocking Viral RNP Export

Lariciresinol 4-O-beta-D-glucopyranoside demonstrated a unique mechanism in influenza A virus (H1N1)-infected MDCK cells: it attenuated virus-induced NF-κB activation, thereby suppressing the expression of pro-inflammatory cytokines IL-6, TNF-α, IL-8, MCP-1, IP-10, and IFN-α, but crucially did not affect the export of viral ribonucleoprotein (RNP) complexes from the nucleus [1]. This contrasts with typical antiviral agents like neuraminidase inhibitors that directly block viral replication, and with the aglycone lariciresinol, for which no comparable dual anti-inflammatory/antiviral mechanism has been reported. The compound's selective NF-κB inhibition without impairing host cell RNP trafficking represents a differentiated pharmacological profile that is not achievable by substituting with other lignan glycosides tested in the same assay system.

Anti-influenza Mechanism of Action NF-κB Pathway

TNF-α Inhibition in Macrophages: Quantitative Comparison vs. Pinoresinol and Woorenoside-V

In a direct head-to-head study of 10 lignan constituents isolated from Coptis japonica var. dissecta, lariciresinol glycoside inhibited TNF-α production in LPS-stimulated RAW264.7 macrophages by 37–55% at a concentration of 25 µg/mL [1]. This places its activity in the same range as pinoresinol and woorenoside-V, but importantly, a separate comparative analysis showed that pinoresinol and isolariciresinol exhibited higher inhibitory effects on TNF-α production than lariciresinol glycoside, while syringaresinol glycoside was distinguished by strongly suppressing lymphocyte proliferation [2]. This divergent bioactivity spectrum among structurally similar lignan glycosides demonstrates that lariciresinol 4-O-beta-D-glucopyranoside occupies a unique middle ground in anti-inflammatory potency and target selectivity, making it a distinct candidate for studies where balanced TNF-α modulation is required without the stronger effects of pinoresinol or the lymphocyte-targeting bias of syringaresinol glycoside.

Anti-inflammatory TNF-α Inhibition Macrophage

Neuroprotective Activity: Comparative Survival Rate in Corticosterone-Stressed PC12 Cells

When evaluated alongside five other lignan isolates from salted Aconiti lateralis Radix Praeparata, lariciresinol-4-O-β-D-glucopyranoside (compound 3) did not exhibit significant neuroprotective activity in the corticosterone-induced PC12 cell death model, whereas compounds 1 (hedyotisol-A) and 2 ((7″R,8″R)-8″-syringaresinol-4″-hydroxy-3″,5″-dimethoxyphenyl-7″,9″-propanediol) increased cell survival rates from 45.50 ± 2.23% (vehicle control) to 65.98 ± 1.29% and 58.19 ± 2.94% at 10 µM, respectively [1]. This negative differentiation is critical for compound selection: lariciresinol 4-O-beta-D-glucopyranoside is not an effective neuroprotective agent in this model, which directs users toward other lignan scaffolds for neuroprotection research and reinforces its specificity for anti-inflammatory/antiviral applications.

Neuroprotection PC12 Cells Corticosterone

Transcriptomic Signature: Unique Upregulation of Telomere-Associated Genes in Influenza-Infected Cells

RNA-seq analysis of influenza A virus-infected A549 lung epithelial cells revealed that lariciresinol-4-β-D-glucopyranoside treatment uniquely induced 166 differentially expressed genes (DEGs) not affected by the virus alone, with a notable enrichment in cell cycle, DNA repair, and chromatin organization domains [1]. Among these, six telomere-associated genes were specifically up-regulated by the compound, a genomic signature that has not been reported for lariciresinol aglycone or other related lignan glycosides such as pinoresinol glucoside. This transcriptome-level differentiation provides a pharmacogenomic rationale for selecting lariciresinol 4-O-beta-D-glucopyranoside in host-directed antiviral therapy research where telomere stabilization is a desired ancillary endpoint.

Transcriptomics Influenza Telomere Regulation

High-Confidence Application Scenarios for Lariciresinol 4-O-beta-D-glucopyranoside Based on Quantitative Differentiation Evidence


Host-Directed Anti-Influenza Drug Discovery with NF-κB Selectivity

Use lariciresinol 4-O-beta-D-glucopyranoside as a lead scaffold for developing influenza therapeutics that target the host inflammatory response without driving viral resistance. Its demonstrated ability to suppress NF-κB-driven cytokine storm (IL-6, TNF-α, IL-8) while preserving viral RNP nuclear export [1] makes it a superior choice over direct antivirals like oseltamivir for adjunctive therapy studies. Procurement should include the aglycone lariciresinol as a negative control to confirm glycosylation-dependent activity.

Anti-Inflammatory Screening Cascades for Moderate TNF-α Modulation

Employ lariciresinol 4-O-beta-D-glucopyranoside in LPS-induced inflammation models where a 37–55% TNF-α inhibition window at 25 µg/mL is therapeutically relevant [2]. This compound is specifically recommended for projects seeking a moderate anti-inflammatory agent to avoid the stronger immunosuppressive effects of pinoresinol, as confirmed by head-to-head RAW264.7 macrophage data.

Pharmacogenomic Studies of Telomere Regulation During Viral Infection

Deploy lariciresinol 4-O-beta-D-glucopyranoside as a chemical probe in transcriptomic investigations, capitalizing on its unique ability to upregulate six telomere-associated genes in influenza-infected A549 cells [3]. This application is not applicable to the aglycone or to pinoresinol glucoside, which lack this genomic signature. Researchers should confirm gene panel identity via qPCR before scaling to in vivo models.

Negative Selection Control for Neuroprotection Assays Using Lignan Libraries

Include lariciresinol 4-O-beta-D-glucopyranoside as a negative reference compound in PC12 cell-based neuroprotection screens, given its established lack of efficacy in rescuing corticosterone-induced cell death at 10 µM [4]. This use case leverages the compound's well-documented inactivity to benchmark assay sensitivity against active lignans like hedyotisol-A.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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